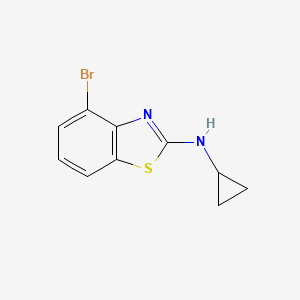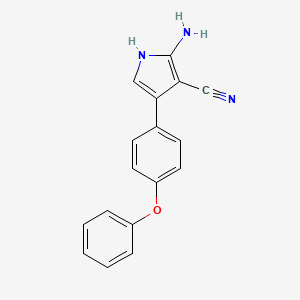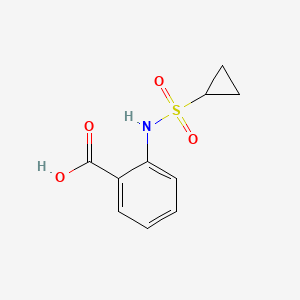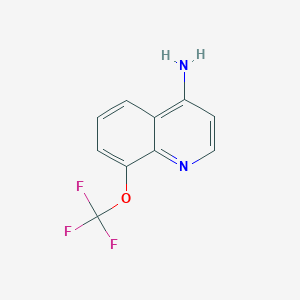
8-(Trifluoromethoxy)quinolin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-(Trifluoromethoxy)quinolin-4-amine and its derivatives has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethoxy)quinolin-4-amine consists of a quinoline ring system attached to a trifluoromethoxy group . The molecular formula is C10H7F3N2O .
Chemical Reactions Analysis
The chemical reactions involving 8-(Trifluoromethoxy)quinolin-4-amine are diverse and can be influenced by various factors . For instance, it has been reported that heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .
Physical And Chemical Properties Analysis
8-(Trifluoromethoxy)quinolin-4-amine has a molecular weight of 228.17 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 307.0±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 48 Å2, and a polarizability of 21.2±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A novel synthesis method involving an oxidative desulfurization-fluorination reaction introduced a trifluoromethyl group at the N-1 position of 4-quinolone derivatives, exhibiting antibacterial activity comparable to norfloxacin against several bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli (Asahina et al., 2005).
Antimicrobial and Cytotoxic Agents
The study on nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, including quinolines, highlighted their potential activity as antimicrobial and/or cytotoxic agents. These compounds demonstrated variable antimicrobial activities against selected bacteria and yeast, as well as cytotoxic activity on the HEp-2 cell line (Farhan & Saour, 2017).
Catalysis and Synthesis Applications
The development of copper-catalyzed 8-amide chelation-induced remote C-H amination of quinolines facilitated the synthesis of amino-substituted 8-aminoquinolines, significant for their bioactive properties, with very high yields and perfect C5-regioselectivity (Sahoo et al., 2016).
Advanced Organic Synthesis Techniques
Research on the synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents involved the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with various compounds, showcasing the role of 8-(Trifluoromethoxy)quinolin-4-amine in facilitating the development of new organic molecules with potential biological activities (Holla et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of 4-Amino-8-trifluoromethoxyquinoline are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that 4-aminoquinolines, a related class of compounds, have been used for the control and eradication of malaria due to their excellent clinical efficacy . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-Amino-8-trifluoromethoxyquinoline’s action are currently unknown. As research progresses, these effects will be elucidated, providing valuable insights into the compound’s potential therapeutic applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(trifluoromethoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDWAKYWHIPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670912 | |
| Record name | 8-(Trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethoxy)quinolin-4-amine | |
CAS RN |
874880-24-7 | |
| Record name | 8-(Trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874880-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



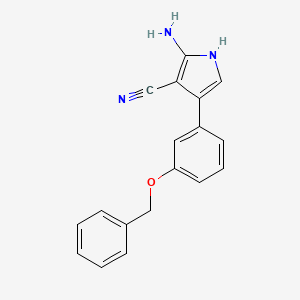
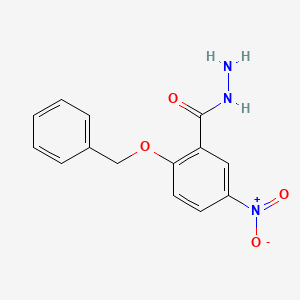


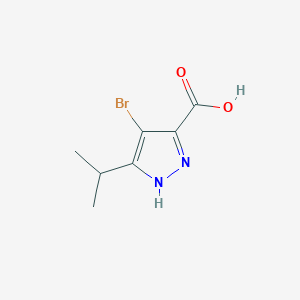
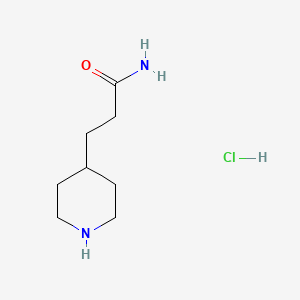
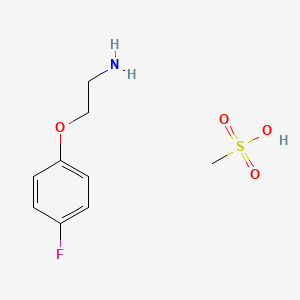
![6-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1520105.png)



